molecular formula C14H15F3N2O2 B11486314 2,2,2-trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

2,2,2-trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11486314
M. Wt: 300.28 g/mol
InChI Key: IXHCCEUPNCGRLJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It features a trifluoroacetamide group attached to an indole moiety, which is further substituted with a methoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole derivative, which is then reacted with 2,2,2-trifluoroacetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the trifluoroacetamide group can yield the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoroacetamide group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: A simpler analog with a methyl group instead of the indole moiety.

    N-Methyl-2,2,2-trifluoroacetamide: Another analog with a different substitution pattern.

Uniqueness: 2,2,2-Trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of the indole moiety, which imparts specific biological activities and chemical reactivity. The combination of the trifluoroacetamide group with the indole structure makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C14H15F3N2O2/c1-8-10(5-6-18-13(20)14(15,16)17)11-7-9(21-2)3-4-12(11)19-8/h3-4,7,19H,5-6H2,1-2H3,(H,18,20)

InChI Key

IXHCCEUPNCGRLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C(F)(F)F

Origin of Product

United States

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